molecular formula C10H8ClNO2 B8585013 Methyl 2-chloro-3-(cyanomethyl)benzoate

Methyl 2-chloro-3-(cyanomethyl)benzoate

Cat. No.: B8585013
M. Wt: 209.63 g/mol
InChI Key: WVFIHDPLIIBBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-chloro-3-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3

InChI Key

WVFIHDPLIIBBFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(bromomethyl)-2-chlorobenzoate (748 mg, 2.84 mmol) in N,N-dimethylformamide (7 mL) was added sodium cyanate (412 mg, 8.41 mmol), and the mixture was stirred at 80° C. for 1 hr. The reaction mixture was diluted with a mixed solvent of ethyl acetate/hexane (1:1). The solution was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=2/98→20/80), and the fractions containing the object product were concentrated under reduced pressure. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (470 mg, 79%) as white crystals.
Quantity
748 mg
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(bromomethyl)-2-chlorobenzoate (748 mg, 2.84 mmol) in N,N-dimethylformamide (7 mL) was added sodium cyanide (412 mg, 8.41 mmol), and the mixture was stirred under a nitrogen stream at 80° C. for 1 hr. The reaction mixture was diluted with a mixed solvent of ethyl acetate and hexane (1:1). The solution was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→80/20) and crystallized from ethyl acetate/hexane to give the title compound (470 mg, 79%) as white crystals.
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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